4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a carbohydrazonoyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate nucleophile.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving suitable amines and dihaloalkanes.
Carbohydrazonoyl Group Addition: The carbohydrazonoyl group is introduced via a reaction between hydrazine derivatives and carbonyl compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZOIC ACID: Shares a similar structure but with a benzoic acid moiety instead of a phenyl acetate group.
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZIMIDAZOLE:
Uniqueness
The uniqueness of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H27ClN4O4 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H27ClN4O4/c1-17(29)32-21-8-7-18(13-22(21)31-2)14-25-26-23(30)16-28-11-9-27(10-12-28)15-19-5-3-4-6-20(19)24/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,30)/b25-14+ |
InChI Key |
RTLILLMDXVALFQ-AFUMVMLFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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